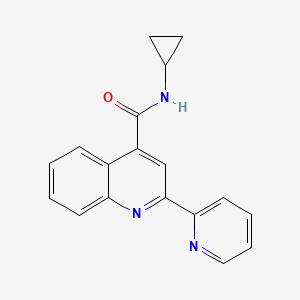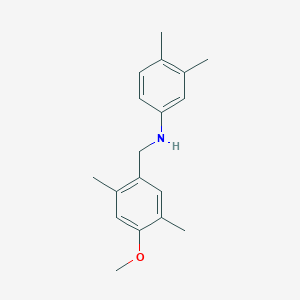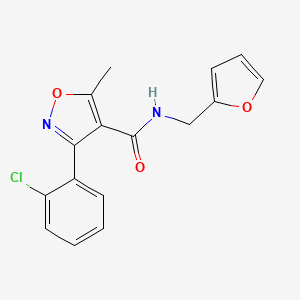
(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The molecule "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" represents a specific structure within the realm of organic chemistry, characterized by its unique combination of functional groups and stereochemistry. Its relevance spans from synthetic organic chemistry to potential pharmacological applications due to its distinct chemical structure.
Synthesis Analysis
The synthesis of complex molecules like "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" often involves multi-step reactions that include the formation of the cyclobutylcarbonyl group, introduction of trimethyl moieties, and the creation of the piperidinol core. Techniques such as cyclization, carbonylation, and stereoselective synthesis play crucial roles in constructing the molecule's framework.
Molecular Structure Analysis
The molecular structure of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" is notable for its stereochemistry at the 4S position, which can influence the molecule's physical and chemical properties. Advanced spectroscopic methods, including NMR and X-ray crystallography, are essential tools for elucidating the compound's detailed structural aspects.
Chemical Reactions and Properties
This molecule can participate in various chemical reactions, reflecting its reactivity patterns. For instance, the piperidinol moiety might undergo nucleophilic substitution reactions, while the cyclobutylcarbonyl group could be involved in electrophilic addition reactions. The presence of multiple functional groups enables a wide range of chemical transformations, making it a versatile intermediate for further synthetic applications.
Physical Properties Analysis
The physical properties of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol," such as melting point, boiling point, solubility, and optical rotation, are influenced by its molecular structure. These characteristics are critical for determining the compound's behavior in different environments and solvents, which is essential for both synthesis and application phases.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, define the compound's utility in chemical syntheses and potential biological interactions. Understanding these properties is vital for predicting the molecule's behavior in complex chemical systems and potential pharmacological settings.
References for further reading on these topics are available, focusing on the synthesis, molecular structure, and chemical properties of related compounds and methodologies:
- Discovery and investigation of novel antineoplastic agents and the relevance of molecular structure in drug development (Hossain et al., 2020).
- The role of cycloaddition reactions in organic synthesis and the construction of cyclic structures (Rigby & Pigge, 1998).
- Exploring the synthesis of pyridines and quinolines from propargylic alcohols and their significance in medicinal chemistry (Mishra, Nair, & Baire, 2022).
Eigenschaften
IUPAC Name |
cyclobutyl-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2)9-14(8-7-13(12,3)16)11(15)10-5-4-6-10/h10,16H,4-9H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUJOHQKDBMRJW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)


![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)
![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5668553.png)
